HT-2157

Description

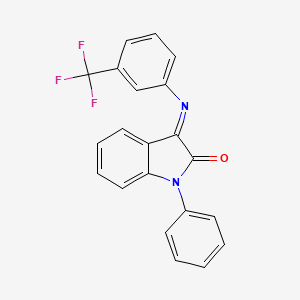

HT-2157 (formerly known as SNAP 37889) is a selective, non-peptide antagonist of the galanin receptor 3 (GAL3), with a reported Ki value of 17 nM for GAL3 and >10 µM selectivity over GAL1 and GAL2 receptors . Its molecular formula is C₂₁H₁₃F₃N₂O (molecular weight: 366.34 g/mol), and it is structurally characterized by an imine functional group that requires enteric coating to prevent hydrolysis in the acidic gastric environment during oral administration .

Preclinical studies demonstrate that this compound induces apoptosis in HL-60 leukemia cells, BV-2 microglial cells, and human peripheral blood mononuclear cells (PBMCs) . In vivo, it exhibits antidepressant and anxiolytic effects in rodent models:

- 30 mg/kg reduces self-administration of alcohol, sucrose, and saccharin in rats.

- 3–10 mg/kg increases punished drinking in the Vogel conflict test and reduces immobility time in the forced swim test .

Despite promising preclinical results, all human clinical trials for this compound were terminated due to safety concerns, prompting ongoing research for safer GAL3 antagonists .

Properties

IUPAC Name |

1-phenyl-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O/c22-21(23,24)14-7-6-8-15(13-14)25-19-17-11-4-5-12-18(17)26(20(19)27)16-9-2-1-3-10-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCGMRVPXUBHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032019 | |

| Record name | HT-2157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303149-14-6, 1000273-87-9 | |

| Record name | 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303149-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-3-((3-(trifluoromethyl)phenyl)imino)-1H-indol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303149146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HT-2157, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000273879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HT-2157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HT-2157, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4KZW83BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Indolone Synthesis

The 2-indolone scaffold is typically synthesized via cyclization of phenylhydrazine derivatives. For this compound, the starting material 1-phenyl-1,3-dihydro-2H-indol-2-one is prepared by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization. Alternative methods employ palladium-catalyzed couplings to introduce substituents at the indole nitrogen.

Imine Formation

The critical step in this compound synthesis involves condensing 1-phenyl-2-indolone with 3-(trifluoromethyl)aniline. This imine formation is achieved using dehydrating agents such as titanium(IV) chloride or molecular sieves in anhydrous toluene at reflux (110°C). The reaction proceeds via nucleophilic attack of the aniline’s amine group on the carbonyl carbon of the indolone, followed by elimination of water.

$$

\text{1-Phenyl-2-indolone} + \text{3-(Trifluoromethyl)aniline} \xrightarrow{\text{TiCl}4, \Delta} \text{this compound} + \text{H}2\text{O}

$$

Yields for this step range from 45% to 68%, depending on the purity of starting materials and reaction conditions.

Optimization of Synthetic Protocols

Solvent and Catalyst Screening

Early synthetic routes suffered from low yields due to side reactions. Switching from tetrahydrofuran (THF) to toluene improved imine stability, while substituting titanium(IV) chloride with milder catalysts like acetic acid reduced decomposition. Microwave-assisted synthesis has also been explored, reducing reaction times from 12 hours to 30 minutes.

Purification Strategies

Crude this compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity for pharmacological studies.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 198–200°C |

| LogP | 3.2 ± 0.1 |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |

| Stability | >24 months at −20°C |

Data sourced from stability studies using accelerated storage conditions.

Formulation Challenges and Solutions

Despite its potent GALR3 affinity, this compound’s poor aqueous solubility (0.12 mg/mL) necessitated formulation innovations. Microemulsions using Kolliphor® HS 15 and Labrasol® increased solubility to 5.8 mg/mL, enabling intravenous administration. Enteric-coated tablets with hydroxypropyl methylcellulose phthalate have also been developed to enhance oral bioavailability.

Scale-Up and Industrial Production

Kilogram-scale synthesis employs continuous flow reactors to optimize heat transfer and reduce byproduct formation. A representative protocol involves:

- Continuous Cyclization : Phenylhydrazine and ethyl acetoacetate in HCl/ethanol at 80°C.

- Imine Coupling : Toluene, 3-(trifluoromethyl)aniline, and TiCl$$_4$$ at 110°C for 2 hours.

- Crystallization : Ethanol/water (70:30) at −20°C yields 92% pure product.

Comparative Analysis of this compound Analogues

Structural modifications to this compound have focused on improving metabolic stability. Introducing electron-withdrawing groups at the 4-position of the phenyl ring increased plasma half-life from 1.2 to 4.7 hours in rats. However, these derivatives showed reduced GALR3 selectivity, underscoring this compound’s unique pharmacophore.

Chemical Reactions Analysis

Types of Reactions

HT-2157 undergoes various chemical reactions, including substitution reactions. The compound is highly selective for the GAL-3 receptor and does not significantly interact with other receptor subtypes .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as diphenylamine, oxalyl chloride, and 3-(trifluoromethyl)aniline . The reaction conditions include the use of toluene as a solvent and maintaining specific temperature ranges to ensure the completion of the reaction .

Major Products Formed

The major product formed from the synthesis of this compound is the desired GAL-3 receptor antagonist, which has shown potential therapeutic effects in preclinical studies .

Scientific Research Applications

Mechanism of Action

HT-2157 acts as a selective non-peptide antagonist for the GAL-3 receptor, which is usually activated by the neuropeptide galanin . By blocking this receptor, this compound increases serotonin release, leading to antidepressant and anxiolytic effects in animal studies . The compound’s mechanism of action involves binding to the GAL-3 receptor with high affinity, thereby inhibiting its activation and subsequent downstream signaling pathways .

Comparison with Similar Compounds

(1) Mechanism of Action

Both this compound and SNAP 398299 competitively inhibit GAL3, blocking galanin-mediated suppression of serotonin release. However, SNAP 398299 exhibits marginally higher potency (Ki = 12 nM vs. 17 nM for this compound) .

(2) In Vivo Efficacy

- Antidepressant Effects :

- Anxiolytic Effects :

Structural and Formulation Differences

- This compound : Optimized for stability via enteric coating, which protects the imine group from gastric degradation .

Biological Activity

HT-2157, also known as SNAP 37889, is a selective antagonist of the galanin-3 receptor (Gal3). This compound has garnered interest due to its potential therapeutic applications in treating central nervous system (CNS) disorders, particularly anxiety and cognitive dysfunction. Its unique structure and mechanism of action make it a significant subject of research in pharmacology.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₄F₃N₃O

- Molecular Weight : 366.343 g/mol

- Solubility : Soluble in DMSO (≥29 mg/mL) and other organic solvents

- pKa : -0.36 ± 0.20 (predicted)

This compound features a complex indolone-derived structure characterized by a 1,3-dihydro-1-phenyl-3-[(3-trifluoromethyl)phenyl]imino]-2H-indol-2-one backbone. The synthesis involves multi-step organic reactions, including condensation and cyclization processes .

This compound acts primarily as a competitive antagonist at the galanin-3 receptor, which is implicated in various physiological processes, including mood regulation and cognitive function. By blocking this receptor, this compound enhances serotonin release, leading to potential antidepressant and anxiolytic effects .

In Vitro Studies

In vitro studies have demonstrated that this compound binds with high affinity to the Gal3 receptor, with a dissociation constant nM. It shows significant selectivity for Gal3 over Gal1 and Gal2 subtypes (with nM for each) and effectively antagonizes galanin-induced inhibition of adenylyl cyclase .

In Vivo Studies

Research involving animal models has provided insights into the behavioral effects of this compound:

- Anxiolytic Effects : Administration of this compound at a dose of 30 mg/kg in alcohol-preferring rats did not alter locomotor activity but reduced anxiety-like behavior in elevated plus maze tests.

- Ethanol Consumption : The compound significantly decreased operant responding for ethanol, indicating its potential utility in treating alcohol use disorders without sedative side effects .

Case Studies

A notable study evaluated the effects of this compound on anxiety and alcohol consumption in rats. The findings indicated that:

| Treatment | Dose (mg/kg) | Effect on Anxiety | Effect on Ethanol Consumption |

|---|---|---|---|

| This compound | 30 | Reduced | Decreased |

| Control | N/A | No effect | No change |

This study suggests that this compound may be effective in modulating behaviors associated with anxiety and substance use disorders .

Comparative Analysis with Other Compounds

This compound has been compared with other compounds targeting the galanin receptor family:

| Compound Name | Structure Type | Receptor Target | Unique Features |

|---|---|---|---|

| This compound (SNAP 37889) | Indolone derivative | Galanin-3 receptor | Selective antagonist with high affinity |

| Galantamine | Alkaloid | Acetylcholine receptors | Used for Alzheimer's disease treatment |

| M40 | Synthetic compound | Galanin receptors | Exhibits anxiolytic properties |

| JNJ 31020028 | Small molecule | Galanin receptors | Potential antidepressant effects |

This compound's specific selectivity for the galanin-3 receptor distinguishes it from broader acting compounds like galantamine, potentially leading to unique therapeutic profiles .

Q & A

Q. What frameworks support ethical data sharing for this compound studies without violating intellectual property rights?

- Answer : Use public repositories (e.g., ClinicalTrials.gov ) for anonymized datasets. Collaborate with institutional review boards (IRBs) to define data-sharing boundaries. Cite prior work rigorously to avoid plagiarism, per authorship guidelines in journals like Pharmaceutical Research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.